molecular formula C17H15N3O5S B394491 Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B394491
M. Wt: 373.4g/mol
InChI Key: OBIQFQOKWJKEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as allylsulfanyl, cyano, nitrophenyl, and pyridinecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring followed by the introduction of allylsulfanyl and nitrophenyl groups through nucleophilic substitution reactions. The cyano group can be introduced via a cyanation reaction, and the esterification process can be used to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitriles or esters.

Scientific Research Applications

Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, the nitrophenyl group may interact with cellular proteins, while the cyano group could participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4g/mol

IUPAC Name

methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C17H15N3O5S/c1-3-8-26-16-11(9-18)13(14(15(21)19-16)17(22)25-2)10-6-4-5-7-12(10)20(23)24/h3-7,13-14H,1,8H2,2H3,(H,19,21)

InChI Key

OBIQFQOKWJKEIW-UHFFFAOYSA-N

SMILES

COC(=O)C1C(C(=C(NC1=O)SCC=C)C#N)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC=C)C#N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.